1,2-Diéthyl-3-hydroxypyridin-4-one

Vue d'ensemble

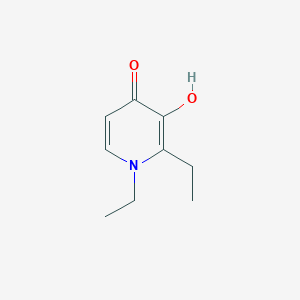

Description

1,2-Diéthyl-3-hydroxy-4(1H)-pyridinone, communément appelé CP94, est un chélateur de fer hydroxypyridinone. Il s’agit d’un composé petit, neutre et lipophile qui peut pénétrer rapidement dans les cellules et se lier au fer intracellulaire. Ce composé a été étudié pour son potentiel d’amélioration de la thérapie photodynamique (TPD) et de réduction des niveaux de fer dans divers systèmes biologiques .

Applications De Recherche Scientifique

Iron Overload Disorders

CP94 has been studied extensively for its efficacy in treating iron overload disorders. It acts by chelating excess iron in the body, which can prevent damage to organs such as the liver and heart. Clinical studies have demonstrated that CP94 can effectively reduce serum ferritin levels and improve organ function in patients with conditions like beta-thalassemia and sickle cell disease .

Comparison with Other Chelators

In comparative studies, CP94 has shown superior efficacy in mobilizing iron compared to traditional chelators like desferrioxamine (DFO). For instance, one study reported that CP94 was more effective at lower doses, leading to fewer side effects and improved patient compliance .

Pharmacokinetics

Research indicates that CP94 is well-absorbed when administered orally and has favorable pharmacokinetic properties, including a good distribution profile in tissues . Its half-life allows for once-daily dosing, which is advantageous for patient adherence.

Toxicology

While CP94 is generally well-tolerated, studies have highlighted potential toxicological concerns associated with its use. For example, certain animal studies have indicated that high doses may lead to liver toxicity or protoporphyria under specific conditions . Therefore, ongoing monitoring of liver function is recommended during treatment.

Beta-Thalassemia

In a clinical trial involving patients with beta-thalassemia, CP94 was administered over several months. Results showed a significant reduction in liver iron concentration (LIC) and improvements in hemoglobin levels without severe adverse effects .

Sickle Cell Disease

Another study focused on patients with sickle cell disease treated with CP94 demonstrated enhanced quality of life and reduced hospitalizations due to complications related to iron overload .

Mécanisme D'action

Le CP94 exerce ses effets principalement par la chélation du fer. Il se lie aux ions fer libres, formant un complexe stable qui peut être excrété par l’organisme. Cela réduit la disponibilité du fer libre, qui est essentiel à divers processus cellulaires. La réduction des niveaux de fer libre peut entraîner une diminution du stress oxydatif et une inhibition des voies cellulaires dépendantes du fer .

Analyse Biochimique

Biochemical Properties

1,2-Diethyl-3-hydroxypyridin-4-one plays a significant role in biochemical reactions, particularly in the context of iron chelation . It interacts with iron, a key element involved in various biological processes, and helps in its removal from cells . The nature of these interactions involves the formation of a complex with iron, thereby preventing it from participating in potentially harmful reactions .

Cellular Effects

The effects of 1,2-Diethyl-3-hydroxypyridin-4-one on cells are largely related to its iron-chelating properties. By binding to iron, it can influence cell function by preventing iron-induced lipid peroxidation . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,2-Diethyl-3-hydroxypyridin-4-one exerts its effects through its ability to bind iron. This binding interaction inhibits the activity of ferrochelatase, an enzyme involved in the conversion of protoporphyrin IX to heme . This inhibition results in increased accumulation of protoporphyrin IX, a useful photosensitizer for photodynamic therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Diethyl-3-hydroxypyridin-4-one can change over time. For instance, in studies involving rats, it was observed that the fluorescence intensity of protoporphyrin IX in the urothelium doubled 5 - 7 hours after the administration of 1,2-Diethyl-3-hydroxypyridin-4-one .

Metabolic Pathways

1,2-Diethyl-3-hydroxypyridin-4-one is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferrochelatase and influences the conversion of protoporphyrin IX to heme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CP94 implique la réaction de la 3-hydroxy-4-pyridinone avec la diéthylamine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l’éthanol et est réalisée à des températures élevées pour assurer une conversion complète .

Méthodes de production industrielle

La production industrielle du CP94 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs et de solvants de haute pureté pour garantir la qualité du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le CP94 subit principalement des réactions de chélation avec les ions fer. Il peut également participer à des réactions d’oxydation et de réduction en raison de sa structure hydroxypyridinone .

Réactifs et conditions courantes

Chélation : Le CP94 réagit avec les ions fer en présence d’eau ou d’autres solvants polaires.

Oxydation : Le CP94 peut être oxydé en présence d’agents oxydants tels que le peroxyde d’hydrogène.

Réduction : Des réactions de réduction peuvent se produire avec des agents réducteurs comme le borohydrure de sodium.

Principaux produits formés

Chélation : Le produit principal est le complexe fer-CP94.

Oxydation : L’oxydation peut conduire à la formation de divers dérivés oxydés du CP94.

Réduction : La réduction entraîne généralement la formation de dérivés hydroxypyridinone réduits.

Applications de recherche scientifique

Chimie

Le CP94 est utilisé comme agent chélateur dans diverses applications chimiques. Sa capacité à lier les ions fer le rend utile pour étudier le métabolisme du fer et les processus biochimiques connexes .

Biologie

En recherche biologique, le CP94 est utilisé pour étudier l’homéostasie du fer et ses effets sur les fonctions cellulaires. Il a été démontré qu’il réduisait les niveaux de fer dans les cellules et les tissus, ce qui en fait un outil précieux pour étudier les troubles liés au fer .

Médecine

Le CP94 a des applications thérapeutiques potentielles dans le traitement des affections liées à la surcharge en fer, telles que la thalassémie et l’hémochromatose. Il est également étudié pour son rôle dans l’amélioration de l’efficacité de la thérapie photodynamique pour le traitement du cancer .

Industrie

Dans les applications industrielles, le CP94 est utilisé dans les processus qui nécessitent une chélation du fer, tels que le traitement de l’eau et la production de produits chimiques de haute pureté .

Comparaison Avec Des Composés Similaires

Composés similaires

Défériprone (3-hydroxy-1,2-diméthyl-4(1H)-pyridinone) : Un autre chélateur de fer hydroxypyridinone utilisé en clinique pour traiter les troubles de surcharge en fer.

Déférasirox : Un chélateur de fer tridenté utilisé pour traiter la surcharge chronique en fer.

Unicité du CP94

Le CP94 est unique en sa capacité à améliorer la thérapie photodynamique en augmentant l’accumulation de la protoporphyrine IX, un photosensibilisateur utilisé en TPD. Cette propriété le rend particulièrement précieux dans la recherche sur le traitement du cancer .

Activité Biologique

1,2-Diethyl-3-hydroxypyridin-4-one (commonly referred to as CP94) is a hydroxypyridinone compound primarily recognized for its iron-chelating properties. This article explores its biological activity, particularly in the contexts of photodynamic therapy (PDT), cancer treatment, and its physiological effects in various models.

CP94 is characterized by its ability to chelate iron, which is crucial in various biological processes. This chelation can influence cellular mechanisms, particularly in conditions where iron overload occurs. The compound's structural formula is as follows:

Iron Chelation and Reactive Oxygen Species (ROS)

The chelation of iron by CP94 prevents the formation of reactive oxygen species (ROS), which can lead to oxidative stress. By modulating ROS levels, CP94 can enhance the efficacy of photodynamic agents like aminolevulinic acid (ALA) in producing protoporphyrin IX (PpIX), a photosensitizer used in PDT. Studies have shown that the addition of CP94 significantly increases PpIX accumulation in human skin exposed to ALA, enhancing the therapeutic effectiveness of PDT .

Photodynamic Therapy Enhancement

Recent research indicates that CP94 enhances tissue selectivity during photodynamic therapy for bladder cancer. In a clinical setting involving patients undergoing bladder preservation therapy, CP94 was administered to improve the accumulation of photosensitizers within tumor tissues, thereby increasing the effectiveness of PDT while minimizing damage to surrounding healthy tissues .

Table 1: Clinical Outcomes with CP94 in Bladder Cancer Therapy

| Study Reference | Patient Cohort | Treatment Regimen | Outcome |

|---|---|---|---|

| 23 patients | Proton beam therapy with CP94 | 5-year local control rate: 73% | |

| Various | Intravesical BCG + CP94 | Enhanced tumor response observed |

Effects on Cancer Cell Lines

In vitro studies have demonstrated that CP94 can induce apoptosis in various cancer cell lines through iron depletion and subsequent modulation of cellular signaling pathways. The compound's ability to affect hypoxia-inducible factor (HIF-1α) expression has been noted, indicating a potential role in managing hypoxic tumor environments .

Case Studies and Research Findings

- Case Study: Bladder Cancer Treatment

- Research Findings: Mechanistic Insights

- Photodynamic Therapy Efficacy

Propriétés

IUPAC Name |

1,2-diethyl-3-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYFEESCIBNMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CN1CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151223 | |

| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115900-75-9 | |

| Record name | CP 94 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115900-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diethyl-3-hydroxypyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGP-46700 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3PX21X7IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.